molecular formula C14H19NO3S B2893386 N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide CAS No. 694502-06-2

N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

Cat. No.: B2893386
CAS No.: 694502-06-2
M. Wt: 281.37
InChI Key: MRNZVYHGDBSCOD-UHFFFAOYSA-N
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Description

N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethyl and dioxothiolan groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide typically involves the reaction of 3-methyl-1,1-dioxothiolane with N,N-dimethylbenzamide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium hydroxide, in an ethanol or ethanol-DMF mixture to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxothiolan ring to a thiolane ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide core or the dioxothiolan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as antimicrobial or antioxidant activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and dioxothiolan-containing molecules, such as:

  • 3-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)benzamide
  • Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate

Uniqueness

N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N,4-dimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-11-4-6-12(7-5-11)13(16)15(3)14(2)8-9-19(17,18)10-14/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNZVYHGDBSCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)C2(CCS(=O)(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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